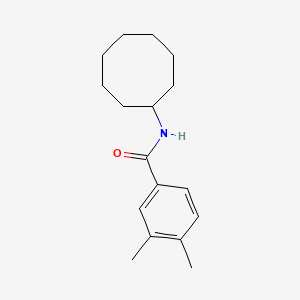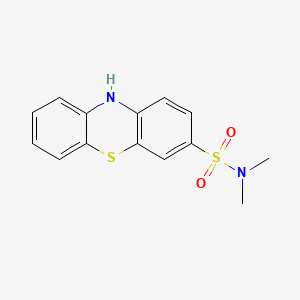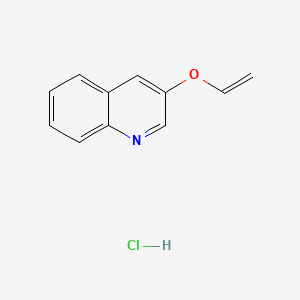
Quinoline, 3-(vinyloxy)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 3-(vinyloxy)-, hydrochloride is a chemical compound that belongs to the quinoline family. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure that includes a benzene ring fused to a pyridine ring. The compound this compound is characterized by the presence of a vinyloxy group at the third position of the quinoline ring and is combined with hydrochloride.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 3-(vinyloxy)-, hydrochloride can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as transition metal catalysts, and green chemistry approaches, such as solvent-free reactions and microwave irradiation, are employed to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions
Quinoline, 3-(vinyloxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .
科学研究应用
Quinoline, 3-(vinyloxy)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of Quinoline, 3-(vinyloxy)-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, leading to antibacterial effects . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
相似化合物的比较
Similar Compounds
Similar compounds to Quinoline, 3-(vinyloxy)-, hydrochloride include other quinoline derivatives such as:
- Quinoline, 2-(vinyloxy)-, hydrochloride
- Quinoline, 4-(vinyloxy)-, hydrochloride
- Quinoline, 3-(methoxy)-, hydrochloride
Uniqueness
This compound is unique due to the specific positioning of the vinyloxy group at the third position of the quinoline ring. This structural feature can influence its reactivity and biological activity compared to other quinoline derivatives .
属性
CAS 编号 |
71314-92-6 |
|---|---|
分子式 |
C11H10ClNO |
分子量 |
207.65 g/mol |
IUPAC 名称 |
3-ethenoxyquinoline;hydrochloride |
InChI |
InChI=1S/C11H9NO.ClH/c1-2-13-10-7-9-5-3-4-6-11(9)12-8-10;/h2-8H,1H2;1H |
InChI 键 |
XEGCQNVZFLIUFW-UHFFFAOYSA-N |
规范 SMILES |
C=COC1=CC2=CC=CC=C2N=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)
![[4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B13804890.png)

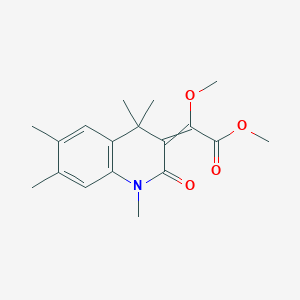

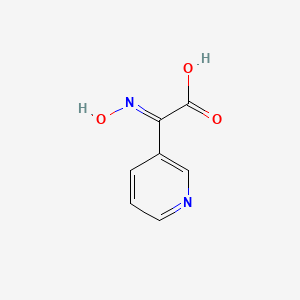
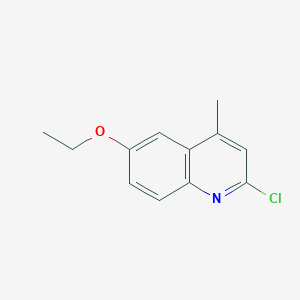
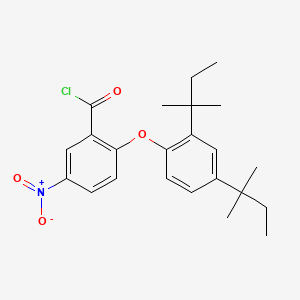
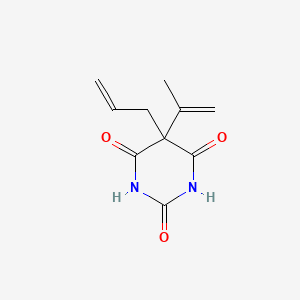
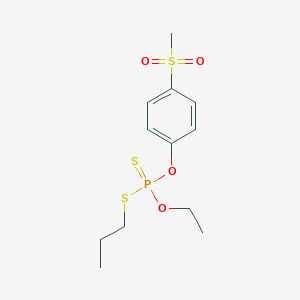
![Tert-butyl 4-[(2-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13804932.png)

